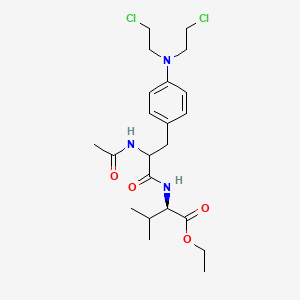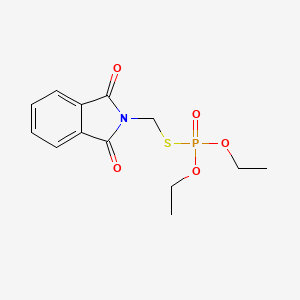
Asalin
Overview
Description
Asalin is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its analgesic and antipyretic effects, making it useful in the treatment of pain and fever. This compound is a derivative of salicylic acid, which has been used for centuries in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asalin typically involves the esterification of salicylic acid. The process begins with the reaction of salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the reaction and then cooled to allow the product to crystallize. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where salicylic acid and acetic anhydride are mixed and heated. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The crude product is then subjected to purification steps, including filtration and recrystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Asalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other derivatives with different properties.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Products include various carboxylic acids and ketones.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated compounds or alkylated derivatives.
Scientific Research Applications
Asalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and potential therapeutic uses.
Medicine: Explored for its analgesic and antipyretic properties, as well as its potential role in treating inflammatory conditions.
Industry: Used in the production of various pharmaceuticals and as a precursor in the synthesis of other compounds.
Mechanism of Action
Asalin exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation. By reducing prostaglandin levels, this compound helps alleviate pain and reduce fever.
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Like Asalin, aspirin is a derivative of salicylic acid and has similar analgesic and antipyretic properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar effects but different chemical structure.
Paracetamol (Acetaminophen): An analgesic and antipyretic with a different mechanism of action compared to this compound.
Uniqueness
This compound is unique in its specific esterification process and its particular balance of analgesic and antipyretic effects. Unlike some other compounds, this compound has a distinct profile of side effects and therapeutic benefits, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
13425-94-0 |
|---|---|
Molecular Formula |
C22H33Cl2N3O4 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
LGLLXTFYYXSARU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Isomeric SMILES |
CCOC(=O)[C@@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
asalin asalin, (DL-Val-DL-Phe)-isomer asalin, (L-Val-L-Phe)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1665119.png)



